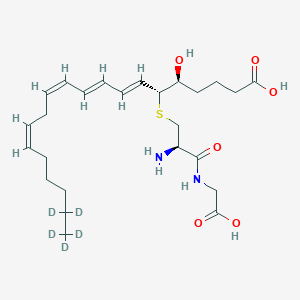

Leukotriene D4-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

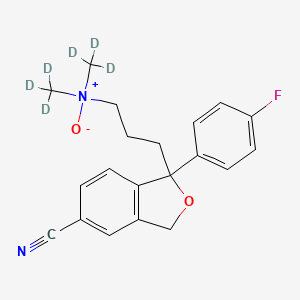

Leukotriene D4-d5 (LTD4-d5) is an internal standard used for the quantification of LTD4 . It is an active metabolite of LTC4 and a constituent of slow-reacting substance of anaphylaxis (SRS-A) . Its main function in the body is to induce the contraction of smooth muscle, resulting in bronchoconstriction and vasoconstriction . It also increases vascular permeability .

Synthesis Analysis

LTD4-d5 is formed via metabolism of LTC4 by γ-glutamyl transpeptidase . The initial steps in the synthesis of leukotrienes involve the translocation of 5-lipoxygenase (5-LO) to the nuclear envelope and its subsequent association with its scaffold protein 5-lipoxygenase-activating protein (FLAP) .Molecular Structure Analysis

The molecular formula of LTD4-d5 is C25H35D5N2O6S . The structure includes three conjugated double bonds and three defined stereocentres .Chemical Reactions Analysis

LTD4-d5 is an active metabolite of LTC4 and is formed via metabolism of LTC4 by γ-glutamyl transpeptidase .Physical And Chemical Properties Analysis

LTD4-d5 has a molecular weight of 501.7 . It is soluble in DMF and DMSO at 50 mg/ml, in ethanol at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 785.8±60.0 °C at 760 mmHg, and a flash point of 429.0±32.9 °C .Wissenschaftliche Forschungsanwendungen

Metabolism and Biological Potency : An enzyme in porcine kidney converts LTD4 into less polar metabolites like Leukotriene E4 (LTE4), which induces contractions in guinea pig ileum, though less potently than Leukotriene C4 (LTC4) (Bernström & Hammarström, 1981).

Microvascular Actions and Acute Inflammation : LTD4 causes intense constriction of arterioles and extravasation of macromolecules from postcapillary venules, indicating a role in microcirculatory adjustments and acute inflammatory response (Dahlén et al., 1981).

Regulation of Leukotriene Biosynthesis : LTD4 biosynthesis can be regulated by 5-lipoxygenase inhibitors or leukotriene biosynthesis inhibitors that bind to 5-lipoxygenase activating protein. LTD4 receptor antagonists have shown utility in treating human bronchial asthma (Ford-hutchinson, 1994).

Role in Hypersensitivity Reactions : LTD4, along with other leukotrienes, plays a role in immediate hypersensitivity reactions, being potent bronchoconstrictors and increasing vascular permeability (Samuelsson, 1983).

Induction of Bronchoconstriction : LTD4 induces pronounced bronchoconstriction in humans, especially affecting the function of small airways (Bisgaard, Groth, & Dirksen, 1983).

Coronary Constriction in Cardiac Disorders : LTD4 has been shown to cause coronary constriction and reduced myocardial contractility, suggesting a role in various cardiac disorders associated with inflammation (Ezra et al., 1983).

Increase in Phospholipase A2 Activity : In endothelial cells, LTD4 treatment results in a dose-dependent, stereospecific increase in phospholipase A2 activity, which is critical for prostanoid synthesis (Clark et al., 1986).

Role in Allergic Rhinitis : LTD4 is significant in nasal symptoms of allergy, particularly through long-lasting and strong nasal blockage effects (Okuda et al., 1988).

Potent Coronary Artery Vasoconstrictor : LTD4 is a potent coronary artery vasoconstrictor and is associated with impaired ventricular contraction (Michelassi et al., 1982).

Immunosuppressive Properties : LTD4 exhibits potent immunosuppressive properties, capable of inhibiting mitogen-induced lymphocyte transformation and antibody-forming cell appearance (Webb et al., 1982).

Eigenschaften

IUPAC Name |

(5S,6R,7E,9E,11Z,14Z)-6-[(2R)-2-amino-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-19,19,20,20,20-pentadeuterio-5-hydroxyicosa-7,9,11,14-tetraenoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40N2O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-22(21(28)15-14-17-23(29)30)34-19-20(26)25(33)27-18-24(31)32/h6-7,9-13,16,20-22,28H,2-5,8,14-15,17-19,26H2,1H3,(H,27,33)(H,29,30)(H,31,32)/b7-6-,10-9-,12-11+,16-13+/t20-,21-,22+/m0/s1/i1D3,2D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEESKJGWJFYOOK-HXHZKDJLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)O)O)SCC(C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CCC/C=C\C/C=C\C=C\C=C\[C@H]([C@H](CCCC(=O)O)O)SC[C@@H](C(=O)NCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

501.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Leukotriene D4-d5 | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Benzyl-1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B564263.png)

![2-Methoxy-1-[4-(oxiranylmethoxy)phenyl]ethanone](/img/structure/B564283.png)